![molecular formula C8H20Cl2N2O B2701258 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride CAS No. 1803599-42-9](/img/structure/B2701258.png)
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride is a chemical compound with the CAS number 1803599-42-9 . It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula is C8H20Cl2N2O . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 231.16 . More specific properties such as boiling point, density, and refractive index would need to be determined experimentally.Scientific Research Applications
Formation and Rearrangement of Ligands
Research has demonstrated the formation of coordinated 2-aminoethylidene ligands and their rearrangement through deprotonation into phosphinoallyl ligands containing a pyrrolidin-2-yl ring. This process involves the activation of specific alcohols by metallic fragments, leading to cationic complexes that, upon deprotonation and rearrangement, yield neutral complexes with notable ligands. Such transformations are crucial for understanding the chemical behavior of pyrrolidin-2-yl ring-containing compounds in coordination chemistry (Puerta, Valerga, & Palacios, 2008).
Complexation and Docking Studies
Studies on the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde have yielded complexes when treated with copper(II) chloride or cadmium(II) chloride. These complexes were analyzed through various spectroscopic methods and crystallography. Docking studies compared the interaction potential of these complexes with biomolecules, suggesting the versatility of such compounds in bioinorganic chemistry and molecular docking applications (Mardani, Hakimi, Moeini, & Mohr, 2019).
Synthetic Routes to Functionalized Pyrrolidines
The ring expansion of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines has been explored, providing a synthetic route to functionalized pyrrolidines. This method involves the use of either thionyl chloride or methanesulfonyl chloride and showcases the potential of pyrrolidin-3-yl-based compounds in organic synthesis, particularly for the creation of pyrrolidine derivatives with various functional groups (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).
Unusual Formation of Sterically Hindered Primary Amines
Research into the synthesis of 2,3-dihydro-2,2,9-trimethyl-1H-pyrrolo[1,2-a]indol-1-amine and its 1-(1-pyrrolidinyl) analog from the corresponding 1-ol via mesylation and treatment with pyrrolidine highlights a unique method for generating sterically hindered primary amines. This work contributes to the understanding of reaction mechanisms under steric congestion, particularly in the context of pyrrolidinyl-substituted compounds (Jirkovsky, Greenblatt, & Baudy, 1991).
properties
IUPAC Name |
2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-3-5-10-4-1-8(7-10)2-6-11;;/h8,11H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFSNZVRSJRWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2701177.png)

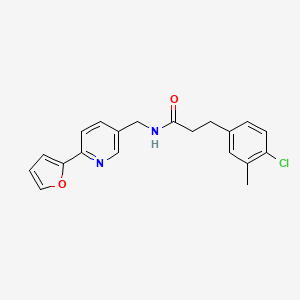
![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)
![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)

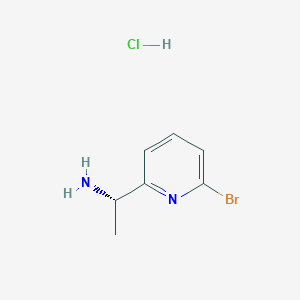
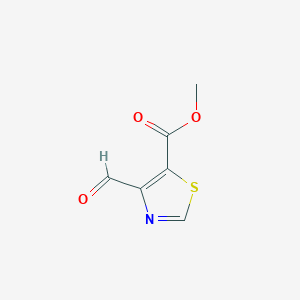
![4-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2701189.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)
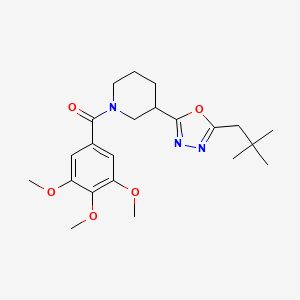
![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)
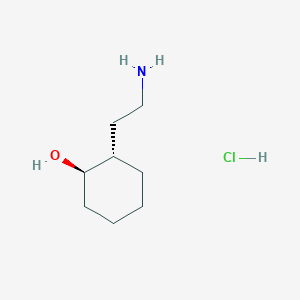
![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)